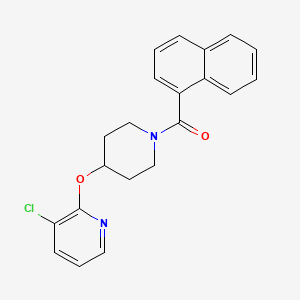
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors .
Mode of Action
The compound is a prodrug , which means it is metabolically converted into its active form inside the body. It is converted by liver carboxyesterase (CES1) to its active drug . The active drug selectively inhibits PCSK9 protein synthesis . This inhibition is achieved with an IC50 value of 3.7 μM by in vitro hPCSK9 translation .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis affects the cholesterol homeostasis pathway .
Pharmacokinetics
After oral administration, the active drug reaches a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . In humanized PCSK9 mice, plasma PCSK9 levels were lowered by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to a decrease in LDL-C levels, which could potentially be beneficial in the treatment of conditions like hypercholesterolemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary depending on factors such as the individual’s genetic makeup, age, and health status . Additionally, factors such as diet and lifestyle can influence cholesterol levels and thus the compound’s efficacy .
生物活性
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone, also known by its IUPAC name, is a synthetic organic molecule that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H15ClN2O3
- Molecular Weight : 306.75 g/mol
The compound features a piperidine ring, a chloropyridine moiety, and a naphthalene structure, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of piperidine and naphthalene have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Activity : Compounds containing chloropyridine have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease has been noted in related compounds.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death.
- Antibacterial Effects : The chloropyridine moiety is believed to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Enzyme Inhibition : The structural configuration allows for effective binding to active sites of enzymes like AChE, leading to reduced enzyme activity.
Anticancer Activity
A study evaluated the anticancer effects of various piperidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 20 µM in vitro .
Antimicrobial Activity
Another research effort focused on the antibacterial properties of related compounds. The synthesized derivatives showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition Studies
In vitro studies demonstrated that compounds with similar structures effectively inhibited AChE and urease. For instance, certain derivatives exhibited IC50 values as low as 2 µM for AChE inhibition, suggesting potent enzyme inhibitory activity .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWMAMBLGUZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














